Cas no 921092-80-0 (3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

3,6-Diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a specialized heterocyclic compound featuring a thienopyridine core functionalized with ester and amide groups. Its structural complexity offers versatility in synthetic applications, particularly in pharmaceutical and materials chemistry. The presence of the 4-methoxybenzamido moiety enhances its potential as an intermediate for bioactive molecule development, while the diethyl ester groups improve solubility and reactivity for further derivatization. This compound is valuable for researchers exploring novel heterocyclic frameworks due to its balanced reactivity and stability under various conditions. Its well-defined structure makes it suitable for mechanistic studies and targeted synthesis in drug discovery programs.
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate structure
921092-80-0 structure
Product name:3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
CAS No:921092-80-0
MF:C21H24N2O6S
Molecular Weight:432.490064620972
CID:5871813
PubChem ID:4607896

3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate 化学的及び物理的性質

名前と識別子

    • Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 4,7-dihydro-2-[(4-methoxybenzoyl)amino]-, 3,6-diethyl ester
    • 921092-80-0
    • 3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
    • F1298-0222
    • diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
    • diethyl 2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
    • AKOS024604375
    • 3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate
    • インチ: 1S/C21H24N2O6S/c1-4-28-20(25)17-15-10-11-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
    • InChIKey: JRBZRKPZPPNFHN-UHFFFAOYSA-N
    • SMILES: C1N(C(OCC)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(OC)C=C3)SC1=2

計算された属性

  • 精确分子量: 432.13550766g/mol
  • 同位素质量: 432.13550766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 625
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • XLogP3: 3.6

じっけんとくせい

  • 密度みつど: 1.317±0.06 g/cm3(Predicted)
  • Boiling Point: 551.1±50.0 °C(Predicted)
  • 酸度系数(pKa): 12.69±0.20(Predicted)

3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1298-0222-30mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1298-0222-40mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1298-0222-5μmol
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1298-0222-5mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1298-0222-10mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1298-0222-4mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1298-0222-10μmol
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1298-0222-15mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1298-0222-2mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1298-0222-50mg
3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
921092-80-0 90%+
50mg
$160.0 2023-05-17

3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate 関連文献

3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylateに関する追加情報

3,6-Diethyl 2-(4-Methoxybenzamido)-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate: A Comprehensive Overview

Introduction to the Compound

The compound 921092-80-0, also known as 3,6-diethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of heterocyclic compounds and is characterized by its unique combination of functional groups and structural features. The molecule incorporates a thienopyridine ring system with substituents that include ethyl groups and a methoxybenzamido group. Its structure makes it a promising candidate for various applications in the fields of pharmaceuticals and materials science.

Structural Analysis and Synthesis

The synthesis of 921092-80-0 involves a series of intricate organic reactions. The core structure is based on the thienopyridine system, which is synthesized through a cyclization reaction involving appropriate precursors. The substitution pattern of the molecule is critical to its properties; the ethyl groups at positions 3 and 6 contribute to its hydrophobicity and stability. The presence of the 4-methoxybenzamido group at position 2 introduces additional functionality, enhancing the molecule's reactivity and potential for bioavailability.

Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved the yield and purity of 921092-80-0, making it more accessible for further studies.

Physical and Chemical Properties

Understanding the physical and chemical properties of 921092-80-0 is essential for its application in various fields. The compound exhibits a melting point of approximately 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile suggests potential use in drug delivery systems where controlled release is desired.

The molecular weight of 921092-80-0 is approximately 548 g/mol, with a molecular formula of C17H17N3O4S. These values are consistent with its structural composition and provide insights into its behavior under different conditions. Recent studies have also highlighted its stability under physiological conditions, making it a viable candidate for biological applications.

Applications in Pharmaceutical Research

The pharmaceutical industry has shown significant interest in 921092-80-0 due to its potential as a drug candidate. The molecule's structure suggests that it could act as an inhibitor or modulator of specific biological targets. Recent research has focused on its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

In vitro studies have demonstrated that 921092-80-0 exhibits moderate activity against certain enzymes involved in neurological disorders such as Alzheimer's disease. These findings have prompted further investigation into its pharmacokinetic properties and toxicity profile. Preclinical trials are currently underway to assess its suitability as a therapeutic agent.

Role in Materials Science

Beyond pharmaceutical applications, 921092-80-0 has shown promise in materials science due to its unique electronic properties. The thienopyridine core contributes to its conjugation capabilities, making it an attractive candidate for use in organic electronics. Recent studies have explored its potential as an electron transport layer material in organic photovoltaic devices (OPVs).

Preliminary results indicate that incorporating 921092-80-0 into OPV devices can enhance their power conversion efficiency (PCE) by improving charge transport properties. This discovery opens new avenues for the development of more efficient solar cells and highlights the compound's versatility across multiple disciplines.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of 921092-80-0 is crucial for ensuring sustainable practices during its production and application. Studies have shown that the compound biodegrades slowly under aerobic conditions but does not exhibit acute toxicity to aquatic organisms at concentrations below 1 mg/L.

To minimize environmental risks associated with its use, researchers recommend implementing green chemistry principles during synthesis and application processes. This includes optimizing reaction conditions to reduce waste generation and exploring biodegradable alternatives where possible.

Future Directions and Research Opportunities

The future prospects for 921092-80-

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